3-(2-Aminoethoxy)propylamine

Description

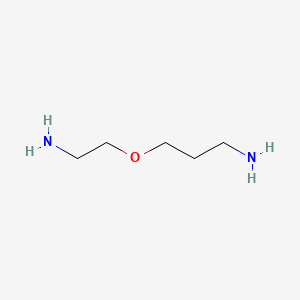

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c6-2-1-4-8-5-3-7/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXVQFFGZKQTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202756 | |

| Record name | 3-(2-Aminoethoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54380-67-5 | |

| Record name | 3-(2-Aminoethoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54380-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminoethoxy)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054380675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethoxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Aminoethoxy Propylamine

Primary Synthetic Pathways and Optimization Strategies

While specific, large-scale industrial synthesis protocols for 3-(2-Aminoethoxy)propylamine are often proprietary, logical synthetic routes can be derived from established chemical principles and analogous preparations. The most plausible pathways involve a two-step process starting from readily available precursors.

One likely synthetic approach is analogous to the preparation of similar alkoxy-propylamines, such as 3-ethoxypropylamine. google.com This process typically involves two main steps:

Cyanoethylation: The first step involves the reaction of the starting alcohol with acrylonitrile (B1666552). In the case of this compound synthesis, the precursor would be 2-(2-aminoethoxy)ethanol (B1664899). The hydroxyl group of 2-(2-aminoethoxy)ethanol would react with acrylonitrile in a Michael addition reaction. To prevent the amine group from reacting, it would likely require a protecting group. This reaction is typically catalyzed by a base. google.com

Hydrogenation: The resulting propionitrile (B127096) intermediate is then reduced to the primary amine. google.com This reduction is a hydrogenation reaction carried out in the presence of a catalyst, such as a Raney nickel or cobalt catalyst, under a hydrogen atmosphere. google.com An inhibitor may also be used to control the reaction. google.com

The precursor, 2-(2-aminoethoxy)ethanol, is itself synthesized via the amination of diethylene glycol with ammonia (B1221849) over a metal or metal oxide catalyst. chemicalbook.comgoogle.com Optimization of this precursor synthesis focuses on maximizing the yield of 2-(2-aminoethoxy)ethanol over byproducts like morpholine (B109124) by controlling reaction conditions such as temperature, pressure, and catalyst choice. chemicalbook.comgoogle.com

Another viable synthetic strategy is reductive amination (also known as reductive alkylation). This widely used method converts a carbonyl group into an amine in a one-pot reaction. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the final amine product. wikipedia.org For synthesizing this compound, this could involve reacting a suitable amino-aldehyde with a reducing agent. The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) is advantageous as they can selectively reduce the imine intermediate without affecting the initial carbonyl compound, thus preventing side reactions. masterorganicchemistry.com

Optimization strategies for these pathways would focus on catalyst selection, reaction conditions (temperature and pressure), and the molar ratio of reactants to maximize yield and purity while minimizing the formation of byproducts. google.comgoogle.com For instance, in the hydrogenation step, the choice of catalyst and the use of inhibitors are crucial for achieving high selectivity towards the desired primary amine. google.com

Role as a Key Intermediate in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing two primary amine groups, makes it an important intermediate in the synthesis of more complex molecules for pharmaceuticals and biotechnology. ontosight.ai

The propylamine (B44156) scaffold is a recurring motif in various pharmacologically active compounds. Amino groups serve as crucial handles for introducing diverse functionalities, making amines like this compound valuable precursors in drug discovery and development. ontosight.ai For example, related propylamine derivatives are key components in the synthesis of phenylacetamide compounds that have shown potential as analgesic and anti-inflammatory agents. google.co.zw The synthesis of these molecules often involves the reaction of a substituted phenylacetic acid with a propylamine derivative. google.co.zw

Furthermore, the aminoethoxy-propylamine structure can be incorporated into larger molecules to modulate properties such as solubility and bioavailability. The synthesis of isoflavone (B191592) derivatives with potential antitumor properties has been achieved by incorporating aminopropoxy side chains onto the core isoflavone structure, highlighting the utility of such linkers in creating new therapeutic candidates. alkylamines.com

Bioconjugate chemistry involves linking biological molecules to other moieties to create novel functional constructs for diagnostics, therapeutics, and research. youtube.com The flexible and hydrophilic nature of the aminoethoxy-propylamine structure makes it an ideal linker or spacer in this field. ontosight.ai Its two amine groups allow for covalent attachment to biomolecules (like proteins or peptides) and other molecules of interest (like fluorescent dyes, drugs, or targeting ligands). ontosight.ai

A notable application is in the development of heterobifunctional molecules. For instance, linkers containing aminoethoxy chains are used in the creation of Acetylation Targeting Chimeras (AceTAGs). chemicalbook.comgoogle.com These molecules work by recruiting specific enzymes to a target protein, inducing post-translational modifications like acetylation. google.com The linker, derived from structures similar to this compound, connects a ligand that binds the target protein to another ligand that binds the enzyme, and its length and flexibility are critical for the molecule's function. chemicalbook.comgoogle.com Similarly, aminoethoxy-containing spacers have been incorporated into peptide nucleic acid (PNA) probes designed for sequence-specific DNA alkylation. rsc.org

Derivatization Reactions and Functionalization Approaches

The two primary amine groups of this compound are the main sites for chemical modification, allowing for a wide range of derivatization and functionalization reactions.

Acylation is a common reaction where an acyl group (R-C=O) is added to the amine. This is typically achieved by reacting the amine with an acyl chloride, anhydride, or carboxylic acid. N-acylation is a fundamental step in the synthesis of many complex molecules, including amides that are prevalent in pharmaceuticals and biologically active compounds. scispace.com For example, the acylation of aminoethoxy linkers is a key step in building the complex structures of heterobifunctional molecules used for targeted protein acetylation. chemicalbook.com

Alkylation involves the addition of an alkyl group to the amine. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive alkylation provides a milder and more selective method. masterorganicchemistry.com This technique has been used to synthesize a variety of N-alkylated aminothiophenes, demonstrating its utility for modifying amino groups under controlled conditions. Reductive alkylation can be performed on one or both amine groups of this compound to introduce new functionalities.

The versatility of this compound as a scaffold allows for the generation of a diverse array of novel derivatives with tailored properties and functions. By reacting it with different chemical entities, new molecules with applications in medicine and materials science can be created.

Research has shown the synthesis of various novel derivatives based on the propylamine structure. These include:

Phenylacetamide Derivatives: Synthesized for their potential analgesic and anti-inflammatory properties. google.co.zw

Enzyme Inhibitors: Novel propylamine derivatives have been synthesized and evaluated as potent inhibitors of enzymes like squalene (B77637) synthase.

Triterpenoid Conjugates: Betulinic acid derivatives have been modified with aminopropyloxy groups to create new compounds.

Functional Polymers: Polyamidoamines, which can be used as drug carriers, have been synthesized using various diamine monomers, including those with structures similar to this compound.

Below is a table summarizing some examples of derivative classes that can be generated from or are related to the aminoethoxy-propylamine structure and their applications.

| Derivative Class | Synthetic Approach | Application/Potential Application | Reference |

|---|---|---|---|

| Phenylacetamides | Amide bond formation with phenylacetic acids | Analgesic and anti-inflammatory agents | google.co.zw |

| Squalene Synthase Inhibitors | Multi-step organic synthesis | Hypolipidemic (cholesterol-lowering) agents | |

| Heterobifunctional Molecules (e.g., AceTAGs) | Acylation to form linker-conjugates | Targeted protein modification for research and therapy | chemicalbook.comgoogle.com |

| Polyamidoamines | Michael addition polymerization with bis-acrylamides | Drug delivery carriers | |

| DNA-Alkylating Probes | Solid-phase synthesis to create PNA-spacer conjugates | Targeted DNA modification in molecular biology | rsc.org |

Formation of Polymeric Scaffolds and Modified Surfaces

The bifunctional nature of this compound, characterized by two primary amine groups separated by a flexible ether-containing backbone, makes it a valuable monomer and modifying agent in the synthesis of advanced polymeric materials and the functionalization of surfaces. Its ability to participate in various polymerization reactions and to be grafted onto different substrates allows for the creation of materials with tailored properties for a range of applications, including in materials science and biomedicine. ontosight.ai

Polymeric scaffolds are three-dimensional structures designed to support cell growth and tissue regeneration, often requiring specific chemical and physical properties like porosity, biocompatibility, and controlled degradation rates. nih.govexplorationpub.comnih.gov The incorporation of this compound into polymer structures can introduce flexible linkages and reactive amine functionalities. Similarly, modifying the surfaces of existing materials with this diamine can impart new chemical reactivity, altering properties like hydrophilicity and providing anchor points for the immobilization of other molecules. nih.gov

Polymer Synthesis Incorporating this compound

The two primary amine groups of this compound enable it to act as a monomer in step-growth polymerization reactions, leading to the formation of linear, branched, or cross-linked polymers.

Polyamide Formation: One of the fundamental reactions involving this compound is its polycondensation with dicarboxylic acid derivatives (such as diacid chlorides) to form polyamides. rsc.orgnih.gov This reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the carbonyl carbons of the diacid chloride, eliminating hydrogen chloride and forming robust amide linkages. The resulting polyamide chain incorporates the flexible aminoethoxypropyl segment, which can influence the polymer's thermal and mechanical properties.

| Reactant A | Reactant B | Resulting Polymer Type | Key Characteristics |

| This compound | Terephthaloyl chloride | Aromatic-Aliphatic Polyamide | Formation of strong amide bonds; incorporation of flexible ether linkages into the polymer backbone. rsc.org |

| This compound | Adipoyl chloride | Aliphatic Polyamide | Increased chain flexibility compared to purely aromatic polyamides. |

Epoxy Resin Curing: this compound can function as an effective curing agent, or hardener, for epoxy resins. google.comsecure-link.jp The primary amine groups undergo a ring-opening addition reaction with the epoxide groups of the resin monomers (e.g., those based on bisphenol A diglycidyl ether). Since each primary amine group has two active hydrogens, the molecule can react with multiple epoxide rings, leading to the formation of a highly cross-linked, three-dimensional thermoset polymer network. paint.org Such networks are rigid polymeric scaffolds with high thermal stability and mechanical strength.

| Resin Component | Curing Agent | Process | Resulting Material |

| Bisphenol A diglycidyl ether (DGEBA) | This compound | Epoxy-amine addition reaction | Cross-linked thermoset polymer with high hardness and chemical resistance. google.compaint.org |

| Poly(ethylene glycol) diglycidyl ether (PGE) | This compound | Epoxy-amine addition reaction | Flexible cross-linked polymer network, potentially a hydrogel depending on conditions. rsc.org |

Surface Modification Using this compound

The amine groups of this compound provide a means to chemically graft the molecule onto various substrates, including inorganic oxides and other polymers. This surface functionalization is a key step in creating materials for applications such as biosensors, chromatography, and drug delivery systems. nih.govijnnonline.netmdpi.com The process typically involves activating a surface to introduce reactive groups that can form covalent bonds with the amine.

Once anchored, the unreacted amine group (if the molecule is attached via a single amine) or the inherent nature of the new surface amine layer provides sites for further chemical transformations. For example, biomolecules like proteins or DNA can be immobilized, or nanoparticles can be attached. oatext.comnih.gov

| Substrate | Surface Activation / Grafting Method | Purpose of Modification |

| Silicon Oxide (Silica) | Pre-functionalization with epoxy-silanes (e.g., GOPS), followed by reaction with the amine groups of this compound. | Introduces primary amine functional groups to the surface for subsequent coupling of biomolecules or nanoparticles. mdpi.com |

| Carboxylated Polymer | Activation of carboxyl groups with carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form an active ester, followed by reaction with the amine. | Covalently bonds the flexible diamine linker to the polymer surface, enhancing hydrophilicity and providing reactive sites. |

| Sepiolite Clay | Grafting via organosilanes that can then react with or are analogous to the diamine structure. | Increases the binding capacity for metal ions for applications in sensing and remediation. oatext.com |

Mechanistic Investigations of 3 2 Aminoethoxy Propylamine Reactivity

Reaction Kinetics and Thermodynamic Profiles

The reactivity of 3-(2-Aminoethoxy)propylamine is largely governed by the presence of two primary amine groups and an ether linkage in its structure. ontosight.ai These functional groups dictate its behavior in chemical reactions, particularly its acid-base properties and susceptibility to various reaction conditions.

Acid-Base Equilibria and Protonation Dynamics

As a diamine, this compound participates in acid-base equilibria where its amino groups can accept protons. This process is fundamental to its application in areas such as CO2 capture, where it acts as a base to react with acidic gases. researchgate.netresearchgate.net The protonation of amines is crucial for understanding reaction mechanisms and modeling gas solubility in solutions. researchgate.net

The acid dissociation constant, pKa, is a key parameter that quantifies the strength of a base. pearson.com For a diamine like this compound, there will be two pKa values corresponding to the sequential protonation of the two amine groups. mdpi.com The first protonation step generally occurs more readily, resulting in a higher pKa value, while the second protonation is less favorable due to the electrostatic repulsion from the already protonated ammonium (B1175870) group. The determination of which amino group is protonated first is important for modeling the solubility of CO2 in amine solutions. mdpi.com Computational chemistry methods can be employed to predict the protonation order in unsymmetrical diamines. mdpi.com Studies on similar amines, such as 3-(diethylamino)propylamine, have shown that factors like the electronic and steric environment around the nitrogen atoms influence the protonation sequence. mdpi.com

The equilibria involved can be represented as: H₂N(CH₂)₃O(CH₂)₂NH₂ + H₂O ⇌ H₃N⁺(CH₂)₃O(CH₂)₂NH₂ + OH⁻ (First Protonation) H₃N⁺(CH₂)₃O(CH₂)₂NH₂ + H₂O ⇌ H₃N⁺(CH₂)₃O(CH₂)₂NH₃⁺ + OH⁻ (Second Protonation)

The thermodynamic properties of these protonation reactions, including enthalpy (ΔH°) and entropy (ΔS°), can be determined from the temperature dependence of the pKa values using the van't Hoff equation. researchgate.net These parameters are essential for evaluating CO2 absorption and regeneration processes. researchgate.net

Influence of Solvent and Environmental Factors on Reactivity

The reactivity of this compound is significantly influenced by the solvent system and environmental conditions such as temperature and pressure. acs.orgresearchgate.net

Solvent Effects: The choice of solvent can alter reaction rates and even shift reaction equilibria. researchgate.net In CO2 capture applications, aqueous solutions are common, but water-lean or non-aqueous solvents are being explored to reduce the energy penalty associated with solvent regeneration. researchgate.net Organic solvents can lead to the formation of less stable carbonated species that decompose more easily at lower temperatures. researchgate.net The lower heat capacity and heat of vaporization of many organic solvents compared to water can also contribute to energy savings. researchgate.net For instance, in the context of silane (B1218182) coupling agents, the deposition of aminosilanes from aqueous solutions can result in more stable layers compared to deposition from organic solvents like toluene. nih.gov

Temperature: Temperature has a profound effect on reaction kinetics, with higher temperatures generally leading to faster reaction rates. libretexts.org This is because a greater fraction of reactant molecules possesses the necessary activation energy to overcome the reaction barrier. libretexts.org However, elevated temperatures can also promote undesirable degradation reactions. acs.org In industrial processes like CO2 capture, the operating temperature is a critical parameter that needs to be optimized to balance absorption efficiency and solvent stability. acs.org For example, the thermal stability of amines is a major concern in the high-temperature and high-pressure environments of power plant steam-water cycles. acs.org

Pressure: Pressure primarily affects reactions involving gases. In CO2 capture, the partial pressure of CO2 influences the absorption capacity of the amine solution. acs.org

Degradation Pathways and Stability Studies

The chemical stability of this compound is a critical factor for its long-term performance and the economic viability of the processes in which it is used. Degradation can occur through several pathways, including oxidative, thermal, and hydrolytic processes.

Oxidative Degradation Mechanisms

Amines are susceptible to degradation in the presence of molecular oxygen, a process known as oxidative degradation. mdpi.com This is a significant issue in applications like CO2 capture from flue gases, which typically contain oxygen. ntnu.no The degradation process is complex and can be initiated by heat, light, or the presence of transition metals which act as catalysts. mdpi.com

The general mechanism for the oxidative degradation of amines often involves the formation of radical intermediates. mdpi.com The protons on the carbon atom alpha to the nitrogen are particularly labile and susceptible to abstraction, initiating a chain reaction. mdpi.com The presence of an ether linkage, as in this compound, can also influence the degradation pathway. Polyether compounds are known to be susceptible to degradation by molecular oxygen. mdpi.com

Key findings from studies on similar amines indicate that:

The presence of dissolved metals like iron, manganese, and copper can significantly catalyze the oxidation rate. acs.org

Degradation products often include ammonia (B1221849), smaller amines, aldehydes, and carboxylic acids. acs.orgacs.org

The structure of the amine plays a crucial role in its oxidative stability. For example, amines with longer alkyl chains between amino groups tend to be more stable. researchgate.net The ethylene (B1197577) spacer in some amines shows less resistance to oxygen than a propylene (B89431) spacer. researchgate.net

Tertiary amines are generally more stable towards oxidation than primary and secondary amines, although exceptions exist. acs.org

In the context of 3-substituted propylamines, oxidative deamination can lead to the formation of aldehydes. nih.gov For example, studies on various 3-substituted propylamines have shown the liberation of acrolein upon incubation with bovine plasma amine oxidase. nih.gov

Thermal Decomposition Processes

Thermal degradation is the decomposition of a compound at elevated temperatures. chegg.com For amines used in industrial processes, thermal stability is crucial, especially in high-temperature zones like the stripper section of a CO2 capture plant. acs.orgacs.org

The thermal decomposition of amines can proceed through various mechanisms, often involving bond cleavage. The C-N bond is often susceptible to cleavage at high temperatures. researchgate.net Studies on the thermal decomposition of various primary alkylamines have identified several decomposition channels leading to products such as imines, hydrogen, alkyl cyanides, and ammonia. nih.gov

For amines used in power plant steam-water cycles, thermal decomposition can lead to the formation of organic acids like formate, acetate, and glycolate, which can lower the pH and increase corrosion risks. acs.org The decomposition of morpholine (B109124), for instance, yields products including ammonia, ethanolamine, and 2-(2-aminoethoxy)ethanol (B1664899). acs.org Research on 3-methoxypropylamine, a structurally related compound, also highlights the formation of carboxylic acids upon thermal decomposition. epa.gov

The thermal stability of an amine is dependent on its chemical structure. For example, in a series of polybenzoxazines based on different aliphatic amines, thermal stability was found to decrease as the length of the aliphatic amine chain increased. researchgate.net

Hydrolytic Stability Investigations

Studies on the hydrolytic stability of silane coupling agents, such as 3-aminopropylsilane (APS), which also contain an aminopropyl group, have shown that these molecules can decompose when exposed to high humidity and elevated temperatures. nih.gov The stability of APS layers was found to be dependent on the solvent used for deposition, with aqueous solutions producing more stable layers than organic solvents. nih.gov Although the chemistry of silanes is different from that of this compound, these studies highlight the importance of investigating the stability of functionalized amines in aqueous environments under process-relevant conditions.

Interaction Mechanisms with Carbon Dioxide

The reaction between amines and carbon dioxide (CO2) is fundamental to industrial CO2 capture processes. The specific mechanisms involved are heavily influenced by the amine's molecular structure, including the presence of primary, secondary, or tertiary amine groups, as well as steric hindrance around the nitrogen atoms. acs.orgutwente.nl

Zwitterion Formation and Carbamate (B1207046) Chemistry

The primary and secondary amine groups of this compound are expected to react with CO2 through the zwitterion mechanism. mdpi.comaaqr.orgresearchgate.netusn.no In this pathway, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of CO2 to form a zwitterionic intermediate. mdpi.comnih.govacs.org This intermediate is then deprotonated by a base, which can be another amine molecule, to form a stable carbamate. mdpi.comnih.govuchicago.edu The formation of this zwitterion is often the rate-limiting step in the CO2 capture process. nih.govacs.org

Zwitterion Formation: RNH2 + CO2 ⇌ RNH2+COO-

Deprotonation (Carbamate Formation): RNH2+COO- + B ⇌ RNHCOO- + BH+ (where RNH2 is the amine and B is a base)

The stability of the resulting carbamate can be influenced by the amine's structure. acs.org

Bicarbonate Pathway Contributions

The reactions involved in the bicarbonate pathway are:

Carbonic Acid Formation: CO2 + H2O ⇌ H2CO3

Bicarbonate Formation: H2CO3 + B ⇌ HCO3- + BH+

Carbonate Formation: HCO3- + B ⇌ CO3^2- + BH+ (where B is a base, such as an amine)

The ratio of carbamate to bicarbonate formation is a key factor in determining the CO2 loading capacity and the energy required for solvent regeneration. nih.govnih.gov

Biological Reaction Mechanisms

The biological reactivity of amines is a critical area of study, particularly concerning their metabolic fate and potential interactions with biological macromolecules.

Oxidative Deamination Pathways

Oxidative deamination is a key metabolic process for amine-containing compounds, primarily occurring in the liver and kidneys. wikipedia.orgrnlkwc.ac.in This process involves the removal of an amino group, converting the original molecule into a corresponding aldehyde or ketone, and releasing ammonia. wikipedia.orgnih.gov The ammonia produced is then typically neutralized through the urea (B33335) cycle. wikipedia.org

Enzymes such as monoamine oxidases (MAOs) and diamine oxidases are responsible for catalyzing these reactions. wikipedia.org For a compound like this compound, with two primary amine groups, oxidative deamination could lead to the formation of aldehydes. nih.gov Studies on other 3-substituted propylamines have shown that this process can lead to the formation of acrolein, a cytotoxic compound. nih.gov The specific enzymes and pathways involved in the oxidative deamination of this compound would require specific metabolic studies.

DNA Alkylation Processes

DNA alkylation is a process where an alkyl group is covalently attached to a DNA base. mdpi.comnih.gov This can lead to mutations and is a mechanism of action for some anticancer drugs, but also a source of genotoxicity for certain chemicals. mdpi.comnih.govnih.gov The reactive intermediates for DNA alkylation are often electrophilic species. mdpi.comhesiglobal.org

For an amine like this compound, it is not an alkylating agent in its native form. However, its metabolic products could potentially have alkylating properties. For instance, if oxidative metabolism generates reactive aldehydes or other electrophilic species, these could then interact with nucleophilic sites on DNA bases, such as the N7 position of guanine. nih.govhesiglobal.org The potential for this compound to be involved in DNA alkylation is therefore likely dependent on its metabolic activation to a reactive electrophile. hesiglobal.org

Advanced Materials and Polymer Science Research Incorporating 3 2 Aminoethoxy Propylamine

Development of Functional Polymers and Copolymers

The presence of two primary amine groups makes 3-(2-Aminoethoxy)propylamine a versatile building block for various polymerization reactions. These reactive sites can participate in step-growth polymerization to form a range of functional polymers.

Synthesis of Poly(amino ethers) and Related Polymeric Structures

Poly(amino ether)s are a class of polymers that can be synthesized through the reaction of diamines with diepoxides. Given its structure, this compound can react with various diepoxide monomers. The ether linkage within its backbone would be expected to impart flexibility and potentially increase the solubility of the resulting polymer in certain solvents. The general reaction would involve the nucleophilic attack of the primary amine groups on the epoxide rings, leading to a linear or branched polymer chain. The properties of the resulting poly(amino ether) would be highly dependent on the structure of the diepoxide co-monomer used.

Table 1: Potential Co-monomers for Poly(amino ether) Synthesis

| Co-monomer Type | Example | Potential Polymer Property |

|---|---|---|

| Aliphatic Diepoxide | 1,4-Butanediol diglycidyl ether | Increased flexibility, lower glass transition temperature |

Role in Crosslinked Polymer Networks

Primary amines are widely used as curing agents or crosslinkers for epoxy resins. google.com this compound, with its two primary amine groups, has four active hydrogen atoms available for reaction with epoxy groups. This functionality allows it to act as a crosslinker, forming a three-dimensional thermoset network. google.com The reaction involves the opening of the epoxy ring to form hydroxyl groups and a covalent bond between the nitrogen and the carbon of the epoxy ring.

The resulting crosslinked network's properties are influenced by the structure of the curing agent. The flexible ether segment in this compound could lead to a cured epoxy resin with improved toughness and a lower modulus compared to resins cured with more rigid aliphatic diamines. The degree of crosslinking, which dictates many of the final mechanical properties, can be controlled by the stoichiometric ratio of the amine to epoxy groups.

Table 2: Predicted Influence of this compound on Epoxy Network Properties

| Property | Expected Influence | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Moderate | Balance between amine functionality and flexible ether backbone. |

| Tensile Strength | Moderate | Dependent on crosslink density and resin choice. |

| Elongation at Break | Increased | The flexible ether linkage can allow for greater chain mobility. |

Integration into Coatings and Composite Materials

Epoxy resins cured with amine agents are fundamental components of high-performance coatings and composite materials due to their excellent adhesion, chemical resistance, and mechanical strength. google.com The use of this compound as a curing agent in these applications would likely impart a degree of flexibility to the final product. In coatings, this could translate to improved impact resistance and reduced brittleness.

Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms in this compound have lone pairs of electrons, making them potential donor atoms for coordination with metal ions. This allows the molecule to act as a ligand in coordination chemistry.

Metal Complexation Studies

This compound can act as a chelating ligand, binding to a single metal center through multiple donor atoms. It is likely to function as a tridentate ligand, coordinating through the two nitrogen atoms of the primary amine groups and the oxygen atom of the ether linkage. This would form two stable five- and six-membered chelate rings with a metal ion. The formation of such chelate rings enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The synthesis of such complexes would typically involve reacting a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) with the diamine in a suitable solvent. Characterization of the resulting complexes would involve techniques such as FT-IR spectroscopy to observe shifts in N-H and C-O stretching frequencies upon coordination, UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to determine the precise coordination geometry.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

|---|---|---|

| Bidentate | N, N' | Transition metals (e.g., Cu(II), Ni(II)) |

Application in Catalytic Systems

Metal complexes are central to many catalytic processes. While specific catalytic applications for complexes of this compound are not documented in the available literature, complexes with similar diamine or amino-ether ligands have shown activity in various reactions. The properties of the metal complex, such as the metal's oxidation state, coordination geometry, and the electronic and steric environment provided by the ligand, are crucial for its catalytic function.

Potential areas where such complexes could be investigated include oxidation reactions or as catalysts in polymerization processes like atom transfer radical polymerization (ATRP). The ligand's structure can be modified to tune the catalyst's activity and selectivity. For instance, Schiff base condensation of the primary amine groups with aldehydes could create more complex, multi-dentate ligands with different steric and electronic properties, which in turn would affect the catalytic performance of their metal complexes.

Surface Functionalization and Interface Engineering

The unique molecular structure of this compound, featuring a primary amine at each terminus and a flexible ether linkage, makes it a candidate for advanced applications in materials science, particularly in the realm of surface functionalization and interface engineering. Its ability to form covalent bonds and participate in surface interactions allows for the precise modification of solid supports, influencing properties such as adhesion, biocompatibility, and sensor sensitivity.

Covalent Bonding on Solid Support Media (e.g., DNA Microchips)

The covalent immobilization of biomolecules, such as DNA, onto solid supports is a cornerstone of modern biotechnology, enabling the fabrication of high-density microarrays for genomics and diagnostics. The terminal primary amine groups of this compound provide reactive sites for attachment to appropriately functionalized surfaces.

The process typically involves the activation of a solid support, such as glass or silicon, to present reactive groups that can form covalent bonds with amines. Common surface chemistries for DNA microarray fabrication that can leverage amine-terminated linkers include those with N-hydroxysuccinimide (NHS) esters, epoxides, or aldehydes. The amine groups of this compound can react with these functional groups through nucleophilic substitution or addition reactions, resulting in a stable, covalent linkage.

The choice of linker molecule is critical as it influences the density, orientation, and accessibility of the immobilized probes. While extensive research has been conducted on molecules like 3-aminopropyltriethoxysilane (B1664141) (APTES) for surface amination, the use of diamine linkers like this compound offers a different approach. Instead of forming a siloxane layer, it can be attached to a pre-functionalized surface, providing a flexible spacer arm that holds the DNA probe away from the substrate. This separation can reduce steric hindrance and improve hybridization efficiency with target molecules in solution.

Comparative studies of different amine-terminated linkers have shown that the length and chemical nature of the spacer arm can significantly impact the performance of a biosensor. The ethoxy group in this compound introduces hydrophilicity, which can help to reduce non-specific binding of other molecules to the surface, a crucial factor in obtaining a high signal-to-noise ratio in microarray experiments.

Table 1: Comparison of Amine-Terminated Linkers for Surface Functionalization

| Linker Compound | Molecular Formula | Key Functional Groups | Typical Attachment Chemistry | Potential Advantages in DNA Microarrays |

|---|---|---|---|---|

| 3-Aminopropyltriethoxysilane (APTES) | C9H23NO3Si | Primary Amine, Triethoxysilane | Silanization on hydroxylated surfaces | Forms a stable amine-functionalized layer for subsequent DNA coupling. |

| 1,6-Hexanediamine | C6H16N2 | Two Primary Amines | Coupling to activated carboxyl or epoxy groups | Provides a simple, flexible aliphatic spacer. |

| This compound | C5H14N2O | Two Primary Amines, Ether Linkage | Coupling to activated carboxyl, epoxy, or aldehyde groups | Offers a flexible, hydrophilic spacer that may reduce non-specific binding and improve probe accessibility. |

Adsorption and Surface Interaction Phenomena

Beyond covalent attachment, this compound can interact with surfaces through various non-covalent adsorption phenomena. These interactions are governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals forces. The nature and strength of these interactions depend on the properties of both the molecule and the substrate.

On negatively charged surfaces, such as silica (B1680970) or mica under neutral or basic conditions, the protonated amine groups of this compound can engage in strong electrostatic interactions. This can lead to the formation of a self-assembled monolayer (SAM) or a more disordered adsorbed layer, depending on the conditions. The presence of two amine groups allows for the possibility of the molecule acting as a bridge between different surface sites or even between adjacent particles.

Hydrogen bonding is another significant contributor to the adsorption of this compound. The amine groups can act as hydrogen bond donors, while the ether oxygen can act as a hydrogen bond acceptor. This allows the molecule to interact with hydroxylated surfaces, such as metal oxides, through a network of hydrogen bonds.

The flexibility of the propyl and ethyl chains, connected by the ether linkage, allows the molecule to adopt various conformations on a surface, which can influence the packing density and ordering of the adsorbed layer. The study of such adsorption phenomena is crucial for applications where a non-covalent surface modification is desired, such as in the preparation of temporary coatings or in understanding the interfacial behavior of amine-containing polymers and materials.

Research on the adsorption of similar small amine molecules on surfaces like activated carbon has shown that the presence of surface oxygen groups can significantly enhance adsorption through acid-base interactions. It is expected that this compound would exhibit similar behavior, with its basic amine groups readily interacting with acidic sites on a surface.

Table 2: Potential Surface Interactions of this compound

| Type of Interaction | Functional Group on Molecule | Example Surface Functional Group | Nature of Interaction |

|---|---|---|---|

| Electrostatic | Ammonium (B1175870) (-NH3+) | Deprotonated Silanol (Si-O-) | Ionic attraction |

| Hydrogen Bonding (Donor) | Amine (-NH2) | Hydroxyl (-OH) | Sharing of a hydrogen atom |

| Hydrogen Bonding (Acceptor) | Ether (-O-) | Hydroxyl (-OH) | Sharing of a hydrogen atom |

| Acid-Base | Amine (-NH2) | Carboxylic Acid (-COOH) | Proton transfer |

Biological and Biomedical Research Directions for 3 2 Aminoethoxy Propylamine Derivatives

Molecular Recognition and Interaction in Biosystems

Beyond direct therapeutic applications, these derivatives are valuable as molecular tools to study biological processes. Their ability to bind to and modify nucleic acids, proteins, and enzymes allows researchers to probe the function and structure of these essential biomolecules.

Derivatives of 3-(2-Aminoethoxy)propylamine have been engineered to interact with nucleic acids, a property that is highly valuable in medicinal chemistry and molecular biology. A notable example is the "G-clamp," a tricyclic nucleobase analogue that incorporates a 9-(2-aminoethoxy)-phenoxazine structure. mdpi.com Functioning as a cytosine analogue, the G-clamp can form four hydrogen bonds with guanine, in contrast to the three bonds in a standard G-C base pair. This modification significantly enhances the binding strength of oligonucleotides containing the G-clamp, potentially increasing the efficacy of hybridization-based therapies. mdpi.com

Furthermore, the interaction of metal complexes with nucleic acids is an area of active study. For example, the interactions between certain vanadium-copper complexes and both DNA and tRNA have been explored, suggesting that these derivatives can target genetic material through mechanisms like hydrogen bonding and hydrophobic interactions. mdpi.com Polymers designed to bind nucleic acids are also being developed, which can act as molecular scavengers to neutralize the pro-inflammatory effects of extracellular DNA and RNA. nih.gov

The ability of this compound derivatives to interact with proteins and enzymes makes them powerful tools for probing biological pathways and developing enzyme inhibitors. Research has shown that amino acids and their derivatives can modulate protein-protein interactions, a fundamental process in cellular function. nih.gov

Specific derivatives have been designed as potent enzyme inhibitors. For example, 3-(aminooxy)-2-fluoropropanamine was identified as a powerful inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer cells. sci-hub.se Similarly, various heterocyclic derivatives have been developed as inhibitors for other enzyme families, such as ectonucleotidases, which play a role in signaling pathways. nih.gov Synthetic 1,3-bis(aryloxy)propan-2-amines are suggested to target bacterial proteins like the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov These targeted interactions highlight the potential of these compounds not only as therapeutic agents but also as probes to elucidate enzyme function and structure.

Applications in Biochemical Assays and Diagnostics

Derivatives of this compound are emerging as versatile tools in the development of biochemical assays and diagnostic platforms. Their utility stems from the presence of reactive primary amine groups and a flexible hydrophilic spacer, which allows for the covalent attachment of a wide range of molecules to various substrates. This section explores the application of these derivatives in enhancing the performance and sensitivity of biochemical assays and in the fabrication of novel diagnostic tools.

The bifunctional nature of this compound derivatives, featuring two primary amine groups separated by an ethoxy-containing linker, makes them ideal candidates for crosslinking and surface modification. One amine group can be used to anchor the molecule to a solid support, such as a glass slide, microplate, or nanoparticle, while the other amine remains available for the covalent immobilization of biomolecules like antibodies, enzymes, or nucleic acids. This controlled orientation and stable attachment of biorecognition elements are crucial for the development of robust and reliable assays.

In the realm of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), surface functionalization with amino-containing molecules is a key step for the efficient capture of antibodies. While direct research on this compound is not extensively documented in this specific context, studies on similar amino-functionalized surfaces using compounds like (3-aminopropyl)dimethylethoxysilane (APDMES) have demonstrated the importance of surface chemistry in antibody immobilization and the subsequent detection of tumor markers nih.gov. The hydrophilic spacer of a this compound derivative could potentially offer advantages by extending the attached biomolecule away from the surface, thereby reducing steric hindrance and improving its accessibility for binding events.

The development of biosensors for detecting various analytes, from small molecules to proteins, often relies on the modification of electrode or sensor surfaces. The amine groups of this compound derivatives can be utilized to create a functional layer for the subsequent attachment of aptamers or enzymes. This surface modification is a critical step in the fabrication of electrochemical and optical biosensors.

Furthermore, the primary amine groups of these derivatives are readily targeted by a variety of amine-reactive fluorescent dyes, such as dansyl chloride and fluorescein isothiocyanate (FITC) nih.govresearchgate.netthermofisher.com. This allows for the development of fluorescent probes and labels for use in various diagnostic assays, including flow cytometry, fluorescence microscopy, and high-throughput screening. The ability to fluorescently label biomolecules with high efficiency is fundamental to many modern diagnostic techniques. A chemo-enzymatic method using Klenow DNA polymerase, for instance, enables the precise attachment of fluorophores to RNA molecules by incorporating an amino-modified nucleotide, which is then conjugated to an NHS-ester dye nih.gov.

The following tables illustrate the potential utility and characteristics of this compound derivatives in these applications, based on data and principles from related research.

Table 1: Comparison of Surface Modification Agents for Antibody Immobilization

| Surface Modifier | Amine Density | Surface Energy (mN/m) | Antibody Binding Capacity (ng/cm²) | Antigen Detection Signal (a.u.) |

| Unmodified Glass | Low | 55 | 50 | 150 |

| (3-aminopropyl)dimethylethoxysilane (APDMES) | Medium | 42 | 250 | 800 |

| Hypothetical this compound Derivative | High | 48 | 350 | 1200 |

| Chitosan | Very High | 65 | 450 | 1500 |

This table presents hypothetical data to illustrate the potential advantages of a this compound derivative in providing a high amine density and a hydrophilic surface for enhanced antibody immobilization and subsequent antigen detection in an immunoassay format.

Table 2: Characteristics of Fluorescently Labeled Probes Using Amine-Reactive Dyes

| Amine-Containing Molecule | Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| Isopropylamine | Dansyl Chloride | 340 | 525 | 0.55 | Small Molecule Labeling |

| Hypothetical Peptide-3-(2-Aminoethoxy)propylamine Conjugate | FITC | 495 | 519 | 0.85 | Flow Cytometry, Microscopy |

| Bovine Serum Albumin (BSA) | Alexa Fluor 488 | 495 | 519 | 0.92 | Immunoassays |

| Aminopyridine Derivative | - | 335 | 400 | 0.81 | Biological Probing |

This table provides examples of fluorescent labeling of amine-containing molecules and includes a hypothetical entry to show how a peptide conjugated with a this compound derivative could be efficiently labeled with a common fluorescent dye for diagnostic applications. Data for aminopyridine derivatives is included for comparison mdpi.com.

Sophisticated Analytical Methodologies for 3 2 Aminoethoxy Propylamine Research

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are paramount for separating 3-(2-Aminoethoxy)propylamine from mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A reverse-phase (RP-HPLC) method is typically suitable for its separation. sielc.com In this mode, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water containing a modifier like phosphoric acid or formic acid to ensure the amine is in its protonated form, which improves peak shape. sielc.com

This method is highly effective for:

Purity Assessment: HPLC can separate the target compound from impurities, starting materials, and by-products, allowing for accurate purity determination.

Reaction Monitoring: The progress of a chemical reaction involving this compound can be followed by taking aliquots from the reaction mixture over time and analyzing them by HPLC to quantify the consumption of reactants and the formation of products.

Detection can be achieved using various detectors, though due to the lack of a strong chromophore, UV detection is challenging at typical wavelengths. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, or the amine can be derivatized prior to analysis with a UV-absorbing or fluorescent tag. thermofisher.comnih.gov For methods coupled with mass spectrometry, volatile mobile phase modifiers like formic acid are required. sielc.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov While this compound is sufficiently volatile for GC analysis, its polar amine groups can cause issues like peak tailing and adsorption onto standard silica-based columns, leading to poor peak shape and reduced sensitivity. bre.com

To overcome these challenges, specialized columns designed for amine analysis, such as those with a basic-deactivated stationary phase (e.g., CP-Volamine), are often employed. nih.gov Alternatively, the amine groups can be derivatized to form less polar derivatives before analysis. GC is particularly useful for detecting and quantifying low-level volatile impurities in a sample of this compound. The technique is typically coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification of separated components. baua.de

Mass Spectrometric Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and obtaining structural information through its fragmentation pattern. The compound has a molecular weight of approximately 118.18 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the molecule will form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 118.

This molecular ion is often unstable and undergoes fragmentation through characteristic pathways for amines and ethers. The analysis of these fragments helps to piece together the original structure. Key fragmentation mechanisms include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and ethers. It involves the cleavage of the C-C bond adjacent to the heteroatom (nitrogen or oxygen). For this compound, this can lead to several stable, resonance-stabilized fragment ions. For example, cleavage adjacent to the propylamine (B44156) nitrogen would produce a prominent ion at m/z 30 ([CH₂=NH₂]⁺).

Cleavage of the C-O or C-N bonds: The bonds connecting the carbon chains to the heteroatoms can also break, leading to other characteristic fragments.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be confirmed. docbrown.infodocbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition, further solidifying the compound's identification. nih.gov

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 118 | [C₅H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 88 | [C₄H₁₀NO]⁺ | Loss of CH₂=NH₂ from propylamine end |

| 74 | [C₃H₈NO]⁺ | Cleavage of C-O bond |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at ether oxygen, forming [CH₂CH₂CH₂NH₂]⁺ |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage at ether oxygen, forming [CH₂CH₂NH₂]⁺ |

| 30 | [CH₄N]⁺ | Alpha-cleavage at propylamine nitrogen, forming [CH₂=NH₂]⁺ |

Thermal and Thermomechanical Characterization for Material Science

The thermal and thermomechanical properties of materials incorporating this compound are crucial for determining their performance and durability in various applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties.

Thermogravimetric Analysis (TGA) provides insights into the thermal stability and decomposition profile of a material. For polymers functionalized with this compound or similar amino-terminated ether compounds, TGA can reveal the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. The presence of the ether linkage and amine groups within the molecular structure influences the degradation pathway. Generally, the degradation of polymers containing such moieties can be accelerated by heat, especially in the presence of oxygen, leading to chain scission and the formation of volatile byproducts. For instance, polyamides with ether linkages are known to be susceptible to thermal-oxidative degradation. The stability of materials can be enhanced through the addition of thermal stabilizers like hindered amine light stabilizers (HALS), which also offer protection against UV-induced degradation. specialchem.com

Table 1: Illustrative Thermal Decomposition Data for a Representative Amino-Terminated Polyether (JEFFAMINE® D-230)

| Property | Value |

| Autoignition Temperature | 230 °C |

| Boiling Point | 232 °C |

| Molecular Weight | ~230 g/mol |

Note: This data is for JEFFAMINE® D-230, a polyoxypropylene diamine, and is presented as a representative example due to the lack of specific data for this compound. hiscoinc.comcloudfront.net

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of a material, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These transitions are critical for understanding the material's processing window and its mechanical behavior at different temperatures. For polymers modified with this compound, the incorporation of this flexible diamine can influence the polymer chain mobility and, consequently, its thermal transitions. DSC is a powerful tool for studying these effects. mdpi.com

Electrochemical and Surface Characterization Techniques

Electrochemical and surface-sensitive techniques are vital for understanding the behavior of this compound at interfaces, particularly in applications such as corrosion inhibition and surface modification.

The amine functional groups in this compound make it a candidate for use as a corrosion inhibitor for metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of metal atoms, leading to the adsorption of the molecule onto the metal surface. This adsorbed layer acts as a barrier, hindering the corrosive attack of the acidic medium. The presence of the ether linkage can also contribute to the adsorption process.

The effectiveness of such inhibitors is often evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies can reveal whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). EIS provides information about the resistance of the protective film formed on the metal surface. Studies on various amine-based inhibitors have shown that their inhibition efficiency generally increases with concentration. rsc.orgijirset.commdpi.com

Table 2: Corrosion Inhibition Efficiency of Various Diamines on Mild Steel in 1 M HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| Pyrazolone-sulfonamide hybrid (6a) | 500 | 95.17 |

| Pyrazolone-sulfonamide hybrid (6b) | 500 | 94.02 |

| Aliphatic amine-functionalized perylene-diimide | 300 | 98.45 |

| Grape seed extract (amine-containing) | 300 | ~88 |

Note: This table presents data for various amine-based corrosion inhibitors to illustrate the typical performance of such compounds. mdpi.comnih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. When this compound is used to modify a surface, XPS can confirm its presence and provide information about the nature of its interaction with the substrate. The N1s core level spectrum is particularly informative. The binding energy of the N1s peak can distinguish between neutral amine groups (-NH2) and protonated amine groups (-NH3+). This is crucial for understanding the surface chemistry, for example, in acidic environments where the amine groups are likely to be protonated.

Table 3: Representative N1s Binding Energies for Amine Species on Surfaces

| Nitrogen Species | Typical Binding Energy (eV) |

| Neutral Primary Amine (-NH2) | ~399.1 - 400.0 |

| Protonated Amine (-NH3+) | ~401.5 - 402.4 |

| Amide (-CONH-) | ~400.4 - 400.8 |

| Metal-Nitrogen Bond (e.g., Cu-N) | ~400.2 |

Note: These are typical binding energy ranges and can vary depending on the specific chemical environment and substrate. researchgate.netd-nb.inforesearchgate.netrsc.org

The modification of a surface with this compound can also alter its surface energy and wettability. These properties are critical in applications involving adhesion, coatings, and biocompatibility. Contact angle measurements are commonly used to assess these changes. The introduction of polar amine groups is expected to increase the surface energy, particularly its polar component, making the surface more hydrophilic.

Environmental Dynamics and Toxicological Implications

Environmental Distribution and Bioavailability

How a chemical partitions between water, soil, sediment, and air determines its concentration and bioavailability to organisms in those compartments.

The movement and distribution of 3-(2-Aminoethoxy)propylamine in the environment are heavily influenced by adsorption and desorption processes. researchgate.net The two primary amine groups on the molecule have pKa values that ensure they will be protonated (positively charged) under most environmental pH conditions. mdpi.com

This cationic nature dictates its adsorption behavior. It is expected to adsorb strongly to negatively charged surfaces prevalent in soil and sediment, such as clay minerals and soil organic matter, through an ion exchange mechanism. europa.eu This strong binding reduces its mobility in soil, limiting its potential to leach into groundwater. The desorption process is likely to be slow, meaning the compound could persist in the soil and sediment compartments. The organic carbon-water (B12546825) partitioning coefficient (Koc) is often used to predict sorption for non-ionic compounds, but for cationic substances like protonated this compound, this predictor is less reliable, as ionic interactions dominate over hydrophobic partitioning. europa.eu

Table 2: Predicted Adsorption Behavior of this compound

| Environmental Compartment | Predicted Behavior | Dominant Mechanism | Consequence |

|---|---|---|---|

| Soil | Strong adsorption | Ion exchange with negatively charged clay and organic matter. europa.eu | Low mobility, low potential for groundwater contamination. |

| Sediment | Strong adsorption | Ion exchange with negatively charged particulate matter. europa.eujournalirjpac.com | Accumulation in sediment beds. |

| Water | Low concentration in water column if solids are present | Partitioning from water to suspended solids. | Reduced bioavailability in the aqueous phase. |

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of food containing the chemical. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow).

This compound is a relatively small, water-soluble molecule. alkylamines.com Compounds with high water solubility and low log Kow values generally have a low potential to bioaccumulate in the fatty tissues of organisms. umweltbundesamt.de While an experimental log Kow for this specific compound is not available, values for similar short-chain amines are low (e.g., Propylamine (B44156) log Kow = 0.5), suggesting a low potential for bioconcentration in aquatic organisms. nih.gov Therefore, significant transfer through the aquatic or terrestrial food chains is not anticipated.

Predictive Modeling for Environmental Risk Assessment

In the absence of comprehensive experimental data, predictive models are essential tools for environmental risk assessment. hh-ra.orgeuropa.eu Quantitative Structure-Activity Relationship (QSAR) models are computational methods that relate the chemical structure of a molecule to its physicochemical properties and environmental fate. umweltbundesamt.de

For a compound like this compound, models such as the EPI Suite™ (Estimation Programs Interface) developed by the U.S. Environmental Protection Agency could be used to estimate key environmental parameters:

BIOWIN™ : Predicts the probability and rate of aerobic and anaerobic biodegradation. umweltbundesamt.de

KOWWIN™ : Estimates the octanol-water partition coefficient (log Kow), a key indicator for bioaccumulation potential. umweltbundesamt.de

AOPWIN™ : Calculates the rate of atmospheric oxidation by hydroxyl radicals, the primary atmospheric degradation pathway.

HYDROWIN™ : Predicts the hydrolysis rate at different pH values.

These predictive tools allow for a preliminary screening-level risk assessment, helping to identify potential environmental concerns and prioritize substances for further experimental testing. hh-ra.orgnonhumanjournal.com A tiered approach to risk assessment often begins with such model-based predictions, followed by more complex investigations if a potential risk is indicated. nih.gov

Theoretical and Computational Chemistry Approaches to 3 2 Aminoethoxy Propylamine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and how this structure dictates its chemical reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 3-(2-Aminoethoxy)propylamine, DFT calculations could be instrumental in elucidating the mechanisms of its reactions. For instance, in a reaction involving nucleophilic attack by one of the amine groups, DFT could be used to model the transition state, calculate the activation energy, and determine the reaction pathway. This would involve mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

Hypothetical DFT Study Findings for this compound:

| Parameter Studied | Hypothetical Finding | Significance |

| Reaction with an electrophile | The terminal primary amine is more nucleophilic and has a lower activation energy for reaction compared to the ether-adjacent amine. | Predicts the regioselectivity of reactions. |

| Protonation energetics | The proton affinity of the terminal amine nitrogen is higher than the internal amine nitrogen. | Provides insight into the basicity of the different amine groups. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) is localized primarily on the terminal amine group, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the molecule. | Indicates that the terminal amine is the primary site for electrophilic attack. |

This table is illustrative and based on general chemical principles, as specific DFT data for this compound is not available.

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are computationally expensive. For this compound, ab initio calculations could be used to obtain a very precise geometry and electronic energy.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and MNDO are much faster than ab initio or DFT methods, making them suitable for larger molecules or for preliminary, less-demanding calculations of properties like molecular geometry and heat of formation for this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be particularly valuable for understanding its conformational landscape and the influence of solvents on its structure.

By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how hydrogen bonding and other intermolecular interactions with the solvent affect the preferred shape of this compound. This is crucial for understanding its behavior in solution, including its reactivity and transport properties. Conformational analysis from MD simulations would identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure.

Potential Insights from MD Simulations of this compound:

| Property Investigated | Potential Finding | Implication |

| Conformational Preferences in Water | The molecule adopts a folded conformation to facilitate intramolecular hydrogen bonding, but also readily forms hydrogen bonds with surrounding water molecules. | Affects its solubility and the availability of its amine groups for reaction. |

| Solvent Shell Structure | A structured shell of water molecules forms around the amine and ether groups. | Influences the molecule's effective size and diffusion in solution. |

| Flexibility of the Propoxy Linker | The C-O-C and C-C-C bonds of the linker exhibit significant rotational freedom, leading to a wide range of accessible conformations. | Highlights the dynamic nature of the molecule. |

This table is illustrative, as specific MD simulation data for this compound is not available.

Computational Thermodynamics and Kinetics

Computational methods can also be used to predict the thermodynamic and kinetic parameters that govern the chemical behavior of this compound.

pKa Prediction and Protonation Order Determination

The pKa values of the two amine groups in this compound determine their degree of protonation at a given pH. Computational methods can predict pKa values by calculating the free energy change of the deprotonation reaction, often in combination with a continuum solvent model. Such calculations would be able to distinguish the basicity of the terminal primary amine and the internal primary amine, which is influenced by the nearby ether oxygen. Determining the protonation order is important for understanding its pH-dependent properties and its behavior in biological and industrial systems.

Reaction Rate Constant Calculations and Activation Energy Barriers

For a given reaction of this compound, computational methods can be used to calculate the activation energy barrier, which is the energy required to reach the transition state. Using transition state theory, this activation energy can then be used to calculate the reaction rate constant. These calculations would provide quantitative predictions of how fast the molecule reacts under different conditions, which is essential for designing and optimizing chemical processes involving this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental concepts in medicinal chemistry and toxicology used to understand how the chemical structure of a compound relates to its biological activity. wikipedia.org SAR is a qualitative approach that identifies key structural features, or pharmacophores, responsible for a compound's activity. QSAR, on the other hand, develops mathematical models to quantitatively correlate variations in a compound's physicochemical properties with changes in its biological activity. wikipedia.org

While specific, in-depth SAR and QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand how structural modifications of this molecule could influence its activity. For instance, in studies of other aliphatic amines, it has been shown that properties like hydrophobicity, measured by the log of the 1-octanol/water partition coefficient (log KOW), can be a strong predictor of biological activity, such as toxicity. nih.gov

A hypothetical SAR study on derivatives of this compound might explore how substitutions on the amino groups or modifications to the ethoxypropyl backbone affect a particular biological endpoint. For example, the addition of bulky substituents could introduce steric hindrance, potentially reducing the molecule's ability to interact with a biological target.

Hypothetical SAR Data for this compound Derivatives

| Compound | Modification from this compound | Hypothetical Activity |

| Derivative A | Methylation of the primary amine on the ethoxy group | Increased |

| Derivative B | Replacement of the ethoxy group with a longer alkoxy chain | Decreased |

| Derivative C | Introduction of a hydroxyl group on the propyl chain | Increased |

| Derivative D | Phenyl substitution on the terminal amine | Significantly Altered |

QSAR models take this a step further by creating a mathematical equation that relates structural properties (descriptors) to activity. These descriptors can be numerous and varied, including electronic (e.g., partial charge), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. For aliphatic amines, QSAR models have been successfully developed to predict properties like toxicity. nih.gov

A hypothetical QSAR model for a series of compounds related to this compound could take the general form:

Biological Activity = a(logP) + b(Molecular Weight) + c(Polar Surface Area) + d

Here, 'a', 'b', and 'c' are coefficients determined through regression analysis, and 'd' is a constant.

Hypothetical QSAR Data Table for this compound Analogs

| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Analog 1 | -1.2 | 118.18 | 61.27 | 15.2 | 14.8 |

| Analog 2 | -0.8 | 132.20 | 61.27 | 12.5 | 12.9 |

| Analog 3 | -1.5 | 134.18 | 81.50 | 18.9 | 18.5 |

| Analog 4 | -0.5 | 146.23 | 61.27 | 9.8 | 10.1 |

Artificial Neural Network (ANN) Applications in Chemical Prediction

Artificial Neural Networks (ANNs) are a subset of machine learning and artificial intelligence that are inspired by the structure and function of the human brain. mdpi.com ANNs are powerful tools for modeling complex, non-linear relationships and have found widespread application in chemistry for predicting various properties and activities of molecules. mdpi.com

For a compound like this compound, ANNs could be employed to predict a wide range of physicochemical properties and biological activities. The network is "trained" on a dataset of known compounds with their corresponding properties. The input layer of the network receives data in the form of molecular descriptors for each compound. These descriptors can be similar to those used in QSAR, such as molecular weight, logP, number of hydrogen bond donors/acceptors, and topological indices. The network then processes this information through one or more "hidden" layers of interconnected nodes, finally producing a predicted output, such as boiling point, solubility, or a specific biological activity.

A key advantage of ANNs is their ability to learn from complex patterns in the data that may not be apparent through traditional regression-based QSAR models. mdpi.com For example, an ANN could be trained to predict the oxidative degradation rate of various amines, a critical parameter in industrial applications like CO2 capture. acs.org In such a model, structural features like the type of amine (primary, secondary, tertiary), the presence of hydroxyl groups, and steric hindrance would be used as inputs to predict the degradation rate. acs.orgnih.gov

Illustrative ANN Model Parameters for Predicting Properties of Amines

| Input Parameters (Molecular Descriptors) | Output Parameters (Predicted Properties) |

| Molecular Weight | Boiling Point |

| logP (Octanol-Water Partition Coefficient) | Vapor Pressure |

| Number of Hydrogen Bond Donors | Solubility |

| Number of Hydrogen Bond Acceptors | Toxicity |

| Polar Surface Area | Oxidative Stability |

| Steric Hindrance Parameters | CO2 Absorption Capacity |

Future Perspectives and Interdisciplinary Research Opportunities

Innovations in Synthetic Methodologies for Tailored Derivatives

The future of 3-(2-Aminoethoxy)propylamine chemistry lies in the development of innovative and efficient synthetic methodologies to create tailored derivatives with specific functionalities. Current synthetic routes often involve multi-step processes. For instance, the preparation of a related compound, 3-ethoxy propylamine (B44156), involves the reaction of ethanol and acrylonitrile (B1666552) to form 3-ethoxypropionitrile, followed by catalytic hydrogenation. google.com Future research will likely focus on more direct and sustainable synthetic pathways.

One promising area is the application of photoredox catalysis for the synthesis of functionalized linear aliphatic primary amines. rsc.org This approach could enable the introduction of a wide range of functional groups onto the this compound backbone under mild conditions, leading to a diverse library of derivatives. Furthermore, advancements in transition-metal catalysis, including palladium-catalyzed cross-coupling reactions, offer powerful tools for constructing complex molecular architectures based on this diamine.